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Compound of Interest

Compound Name: 5,6-Dibromonicotinic acid

Cat. No.: B186771

An In-depth Technical Guide to the Theoretical and Computational Studies of 5,6-
Dibromonicotinic Acid

Disclaimer: Detailed theoretical and experimental studies on 5,6-dibromonicotinic acid are
not extensively available in publicly accessible literature. This guide provides a comprehensive
overview based on established theoretical and computational chemistry principles, alongside
experimental data extrapolated from closely related analogs such as 5-bromonicotinic acid and
other nicotinic acid derivatives. The quantitative data presented herein should be considered
representative and would require specific experimental and computational validation for 5,6-
dibromonicotinic acid.

Introduction

5,6-Dibromonicotinic acid, with the chemical formula CeH3Br2NOz, is a halogenated
derivative of nicotinic acid (Vitamin B3). Its structure, featuring a pyridine ring substituted with
two bromine atoms and a carboxylic acid group, makes it a molecule of interest in medicinal
chemistry and materials science. The electron-withdrawing nature of the bromine atoms and
the carboxylic acid group significantly influences the electronic properties of the pyridine ring,
suggesting potential for diverse chemical reactivity and biological activity. This guide delves into
the theoretical and computational aspects of 5,6-dibromonicotinic acid, providing a
framework for its study and application.

Core Molecular Information:
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Property Value

Molecular Formula CeH3Br2NO:

IUPAC Name 5,6-dibromopyridine-3-carboxylic acid
Molecular Weight 280.90 g/mol

CAS Number 29241-64-3

Canonical SMILES C1=C(C(=NC(=C1Br)Br)C=C1)C(=0)0O

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the
electronic structure, geometry, and properties of molecules.[1][2] For a molecule like 5,6-
dibromonicotinic acid, DFT calculations, typically using a functional like B3LYP with a basis
set such as 6-311++G(d,p), can provide valuable insights.[2]

Molecular Geometry Optimization

The initial step in a computational study is the optimization of the molecular geometry to find
the lowest energy conformation. For 5,6-dibromonicotinic acid, a planar structure for the
pyridine ring is expected. The following table presents representative optimized geometric
parameters (bond lengths and bond angles) based on DFT calculations of similar brominated
pyridine derivatives.

Table 1: Predicted Optimized Geometric Parameters for 5,6-Dibromonicotinic Acid
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Parameter Bond/Angle Predicted Value
Bond Lengths (A) C2-C3 1.39
C3-C4 1.40

C4-C5 1.39

C5-C6 1.40

N1-C2 1.34

N1-C6 1.34

C3-C7 (C-COOH) 1.50

C7=08 1.21

C7-09 1.35

09-H10 0.97

C5-Br11 1.90

C6-Br12 1.90

Bond Angles (°) N1-C2-C3 123.0
C2-C3-C4 118.0

C3-C4-C5 120.0

C4-C5-C6 119.0

C5-C6-N1 122.0

C2-N1-C6 118.0

C2-C3-C7 121.0

C4-C3-C7 121.0

C3-C7=08 125.0

C3-C7-09 112.0

08-C7-09 123.0
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C4-C5-Br11

120.0

N1-C6-Bri2

119.0

Vibrational Frequencies

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule.

[3] The calculated frequencies are often scaled to better match experimental values. The

following table lists the predicted characteristic vibrational frequencies for 5,6-

dibromonicotinic acid.

Table 2: Predicted Characteristic Vibrational Frequencies for 5,6-Dibromonicotinic Acid

Vibrational Mode

Predicted Frequency
Range (cm™?)

Description

Broad peak, indicative of

O-H stretch (Carboxylic Acid) 3400 - 3500 hydrogen bonding in solid
state.
) Stretching vibration of the C-H
C-H stretch (Aromatic) 3000 - 3100 o
bond on the pyridine ring.
Strong, sharp peak
C=0 stretch (Carboxylic Acid) 1700 - 1750 characteristic of the carbonyl
group.
C=N, C=C stretch (Pyridine Multiple bands corresponding
. 1400 - 1600 _ _ o
Ring) to ring stretching vibrations.
) ) Stretching of the C-O single
C-O stretch (Carboxylic Acid) 1200 - 1300
bond.
) Bending vibration of the
O-H in-plane bend 1100 - 1200
hydroxyl group.
Stretching vibrations of the
C-Br stretch 500 - 700

carbon-bromine bonds.
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Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts
as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between
the HOMO and LUMO (E_gap) is an indicator of the molecule's chemical stability and reactivity.
[4][5] A smaller gap suggests higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies for 5,6-Dibromonicotinic Acid

Parameter Predicted Value (eV)
HOMO Energy -6.8
LUMO Energy -2.5
HOMO-LUMO Gap 4.3

The HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms,
while the LUMO is likely to be distributed over the pyridine ring and the carboxylic acid group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential
on the electron density surface of a molecule.[6][7] It is useful for predicting sites of
electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich,
susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor,
susceptible to nucleophilic attack). For 5,6-dibromonicotinic acid, the MEP map would likely
show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom
of the pyridine ring, and positive potential around the hydrogen atom of the carboxylic acid.

Experimental Protocols

The following protocols are representative and adapted from methods used for similar
compounds.[8]

Representative Synthesis of 5,6-Dibromonicotinic Acid
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This protocol is a plausible method for the synthesis of 5,6-dibromonicotinic acid, adapted
from the synthesis of 5-bromonicotinic acid.

Materials:

Nicotinic acid

Oleum (fuming sulfuric acid)

Bromine

Sodium hydroxide

Hydrochloric acid

Ethanol

Procedure:

 In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux
condenser, place nicotinic acid and oleum.

e Heat the mixture to 120°C with stirring.
e Slowly add bromine from the dropping funnel over a period of 2 hours.
 After the addition is complete, maintain the temperature at 120°C for an additional 6 hours.

» Allow the reaction mixture to cool to room temperature and then carefully pour it onto
crushed ice.

o Neutralize the acidic solution with a concentrated sodium hydroxide solution until a pH of 3-4
is reached.

e The precipitate of 5,6-dibromonicotinic acid is collected by filtration.

e The crude product is then recrystallized from ethanol to yield pure 5,6-dibromonicotinic
acid.
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Characterization

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Expect a singlet for the proton on the pyridine ring and a broad singlet for the
carboxylic acid proton.

o 13C NMR: Expect distinct signals for each of the six carbon atoms in the molecule.

e Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum should show characteristic
peaks as predicted in Table 2.

e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak
corresponding to the molecular weight of 5,6-dibromonicotinic acid (280.90 g/mol ), with a
characteristic isotopic pattern due to the two bromine atoms.

Potential Biological Activity and Signaling Pathways

While specific biological data for 5,6-dibromonicotinic acid is limited, the activities of related
nicotinic acid derivatives suggest potential therapeutic applications.

Potential Biological Activities

Derivatives of nicotinic acid have shown a range of biological activities, including:

» Anticancer Activity: Some nicotinic acid derivatives act as inhibitors of enzymes like Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis, a
process crucial for tumor growth.[8]

o Antimicrobial Activity: Certain derivatives have demonstrated activity against various
bacterial and fungal strains.[9]

o Antiviral Activity: The nicotinic acid scaffold has been explored for the development of
antiviral agents.[8]

Potential Signaling Pathway Modulation
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Given the activity of related compounds, 5,6-dibromonicotinic acid or its derivatives could
potentially modulate signaling pathways involved in cell proliferation, survival, and
angiogenesis. One such pathway is the VEGFR-2 signaling pathway.

Binds and Activates | call Membrane
PLCy PKC Raf MEK ERK
-------------------- m:—v e
5,6-Dibromonicotinic Inhibits Angiogenesis
Acid Derivative PI3K Akt

(Hypothetical Inhibitor)

Click to download full resolution via product page
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the theoretical and experimental
study of 5,6-dibromonicotinic acid.
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Caption: Workflow for theoretical computational studies.
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Caption: Workflow for experimental synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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